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molecular formula C5H10N4 B1352039 3-(1H-1,2,4-triazol-1-yl)propan-1-amine CAS No. 69807-82-5

3-(1H-1,2,4-triazol-1-yl)propan-1-amine

Cat. No. B1352039
M. Wt: 126.16 g/mol
InChI Key: IXXJEYNOJZNYBD-UHFFFAOYSA-N
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Patent
US07465736B2

Procedure details

To a mixture of 3-(1H-1,2,4-triazol-1-yl)-propanenitrile (25 g, 0.204 mol) and Raney-Nickel (5 g, 0.2 w/w, wet) in methanol (300 mL) was added a solution of 25% aqueous NH4OH (75 mL). The above reaction mixture was hydrogenated under pressure (75 psi of hydrogen) for a period of 6 h. The catalyst was then filtered off and the filtrate was concentrated under reduced pressure. The residue obtained was taken up in DCM (150 mL) then triturated 4 times and the combined organic layer was concentrated under reduced pressure to yield 22 g of the title compound as a liquid (85%). The above compound was converted to its hydrochloride using HCl gas in a mixture of ether/methanol (9.5/0.5) to yield 20 g of the product as its dihydrochloride.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
catalyst
Reaction Step One
Name
Quantity
75 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
150 mL
Type
solvent
Reaction Step Four
Yield
85%

Identifiers

REACTION_CXSMILES
[N:1]1([CH2:6][CH2:7][C:8]#[N:9])[CH:5]=[N:4][CH:3]=[N:2]1.[NH4+].[OH-].[H][H]>CO.C(Cl)Cl.[Ni]>[N:1]1([CH2:6][CH2:7][CH2:8][NH2:9])[CH:5]=[N:4][CH:3]=[N:2]1 |f:1.2|

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
N1(N=CN=C1)CCC#N
Name
Quantity
300 mL
Type
solvent
Smiles
CO
Name
Quantity
5 g
Type
catalyst
Smiles
[Ni]
Step Two
Name
Quantity
75 mL
Type
reactant
Smiles
[NH4+].[OH-]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Four
Name
Quantity
150 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The above reaction mixture
FILTRATION
Type
FILTRATION
Details
The catalyst was then filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue obtained
CUSTOM
Type
CUSTOM
Details
then triturated 4 times
CONCENTRATION
Type
CONCENTRATION
Details
the combined organic layer was concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
N1(N=CN=C1)CCCN
Measurements
Type Value Analysis
AMOUNT: MASS 22 g
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 85.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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